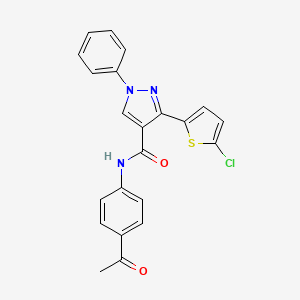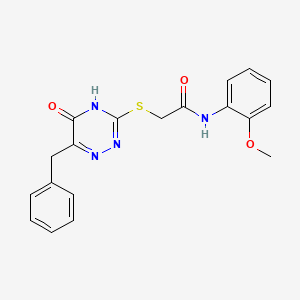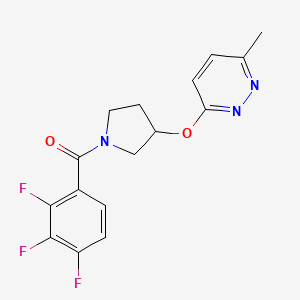![molecular formula C26H22ClN3O3S B2470956 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 894556-90-2](/img/structure/B2470956.png)
2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives that were synthesized as potential anticonvulsant and analgesic agents .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro[indoline-3,2’-thiazolidin] core, with a 3-chlorophenyl group and a 2,5-dimethylphenyl group attached.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Novel derivatives, including those structurally related to the given compound, have been synthesized and evaluated for their antibacterial activities. For example, a study involving the microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings suggest a broad spectrum of antibacterial activity for these compounds (Borad, Bhoi, Parmar, & Patel, 2015).
Anti-inflammatory and Anticonvulsant Effects
Another area of application is in the development of novel therapies for inflammatory diseases and convulsions. A study reported the synthesis and biological evaluation of 5-benzylidenethiazolidine-2,4-dione derivatives, showcasing significant anti-inflammatory properties. These compounds inhibited key enzymes and mediators involved in the inflammatory process, offering potential therapeutic benefits for treating inflammation-related conditions (Ma et al., 2011).
Antileukemic Activity
Research has also explored the antileukemic potential of spiro[indoline-3,2′-thiazolidine]-2,4′-diones. These compounds have shown activity in leukemia screen tests, indicating their potential in antileukemic therapy. This highlights the diverse pharmacological applications of these derivatives in cancer treatment (Rajopadhye & Popp, 1987).
Antimicrobial and Antioxidant Activities
Furthermore, the synthesis and evaluation of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have been conducted, revealing promising antimicrobial and antioxidant activities. These compounds not only combat microbial infections but also mitigate oxidative stress, contributing to their potential in managing diseases associated with oxidative damage (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Mecanismo De Acción
The most active compound in the series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid. The most probable molecular mechanism of action for this compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-10-11-17(2)21(12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWZMSYJUHUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B2470880.png)




![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2470891.png)

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2470895.png)
